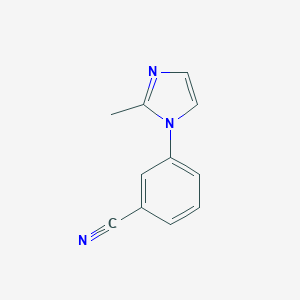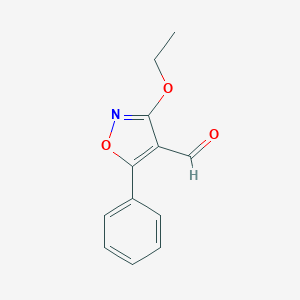![molecular formula C7H7N3O2S B063243 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE CAS No. 164124-12-3](/img/structure/B63243.png)
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a heterocyclic compound that contains a pyridine ring fused to a thiadiazine ring. This compound is of interest due to its ability to selectively damage dopaminergic neurons, which has led to its use in animal models of Parkinson's disease.
作用机制
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE is metabolized by monoamine oxidase B (MAO-B) to form MPP+ (1-methyl-4-phenylpyridinium), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the loss of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective damage to dopaminergic neurons by 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE leads to a depletion of dopamine in the striatum, which is the hallmark of Parkinson's disease. This results in motor symptoms such as tremors, rigidity, and bradykinesia. 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE has also been shown to cause non-motor symptoms such as cognitive impairment and depression.
实验室实验的优点和局限性
One advantage of using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE in research is its ability to selectively damage dopaminergic neurons, which mimics the neurodegenerative process that occurs in Parkinson's disease. This allows researchers to study the disease and develop potential treatments. However, a limitation of using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE is that it is a potent neurotoxin that can be hazardous to handle. It also requires specialized equipment and expertise to administer safely to animals.
未来方向
1. Developing novel treatments for Parkinson's disease based on the mechanism of action of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE.
2. Studying the role of oxidative stress in neurodegenerative diseases using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE as a model.
3. Investigating the potential use of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE in other animal models of neurodegenerative diseases.
4. Developing new neuroprotective agents that can prevent or mitigate the effects of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE toxicity.
5. Studying the long-term effects of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE exposure on brain function and behavior.
科学研究应用
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE has been widely used as a research tool to study the pathophysiology of Parkinson's disease. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum. This mimics the neurodegenerative process that occurs in Parkinson's disease, making 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE a valuable tool for studying the disease and developing potential treatments.
属性
CAS 编号 |
164124-12-3 |
|---|---|
分子式 |
C7H7N3O2S |
分子量 |
197.22 g/mol |
IUPAC 名称 |
3-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-4H,1H3,(H,9,10) |
InChI 键 |
PBPMLDLIJXVMQP-UHFFFAOYSA-N |
SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
规范 SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
同义词 |
4H-Pyrido[3,2-e]-1,2,4-thiadiazine,3-methyl-,1,1-dioxide(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


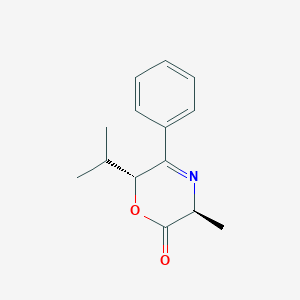
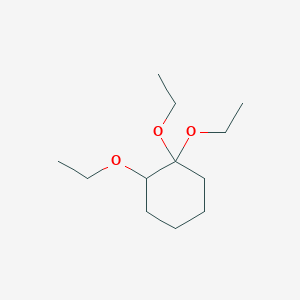

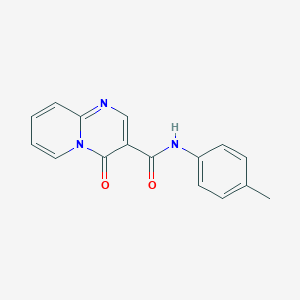
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
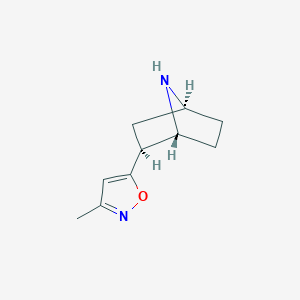
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
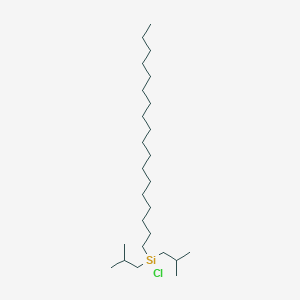

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
